Cas no 799814-30-5 (2-(difluoromethyl)benzonitrile)

2-(difluoromethyl)benzonitrile structure
799814-30-5 structure
Product Name:2-(difluoromethyl)benzonitrile
CAS No:799814-30-5
Molecular Formula:C8H5F2N
Molecular Weight:153.128808736801
MDL:MFCD21606585
CID:822281
PubChem ID:57421356

2-(difluoromethyl)benzonitrile Properties

Names and Identifiers

    • 2-difluoromethylbenzonitrile
    • 2-(Difluoromethyl)benzonitrile
    • 2-(difluoromethyl)benzonitrile
    • 2-(Difluoromethyl)benzonitrile (ACI)
    • CL8163
    • SY031215
    • MFCD21606585
    • AKOS024262535
    • A864772
    • Benzonitrile, 2-(difluoromethyl)-
    • EN300-736104
    • TQU0193
    • 799814-30-5
    • VZLPLYDPKXQAIA-UHFFFAOYSA-N
    • SCHEMBL3974692
    • DTXSID50726304
    • CS-0037738
    • AS-45994
    • DB-346961
    • MDL: MFCD21606585
    • InChIKey: VZLPLYDPKXQAIA-UHFFFAOYSA-N
    • Inchi: 1S/C8H5F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H
    • SMILES: N#CC1C(C(F)F)=CC=CC=1

Computed Properties

  • Exact Mass: 153.03900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 153.03900549g/mol
  • Heavy Atom Count: 11
  • Complexity: 170
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.5
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • LogP: 2.49588
  • PSA: 23.79000

2-(difluoromethyl)benzonitrile Security Information

2-(difluoromethyl)benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(difluoromethyl)benzonitrile Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008L79-250mg
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
250mg
$18.00 2024-04-21
A2B Chem LLC
AD99925-250mg
2-Difluoromethylbenzonitrile
799814-30-5 95%
250mg
$18.00 2024-04-19
Aaron
AR008LFL-100mg
2-(Difluoromethyl)benzonitrile
799814-30-5 97%
100mg
$11.00 2025-01-23
abcr
AB335018-1 g
2-Difluoromethylbenzonitrile, 95%; .
799814-30-5 95%
1 g
€107.60 2023-07-19
Alichem
A019098737-5g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
5g
$438.18 2023-09-01
Apollo Scientific
PC48525-1g
2-(Difluoromethyl)benzonitrile
799814-30-5
1g
£38.00 2025-02-21
Chemenu
CM161987-10g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
10g
$439
Crysdot LLC
CD12030086-10g
2-(Difluoromethyl)benzonitrile
799814-30-5 95+%
10g
$470
Enamine
EN300-736104-0.05g
2-(difluoromethyl)benzonitrile
799814-30-5
0.05g
$58.0
eNovation Chemicals LLC
D958226-5g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
5g
$245 2022-04-14

2-(difluoromethyl)benzonitrile Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 2,6-Lutidine ,  Tris(trimethylsilyl)silane Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… ,  Nickel, [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]dibromo-, (T-4)- Solvents: 1,2-Dimethoxyethane ;  18 h, rt
Reference
Metallaphotoredox Difluoromethylation of Aryl Bromides
Bacauanu, Vlad ; et al, Angewandte Chemie, 2018, 57(38), 12543-12548

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1,2,2,6,6-Pentamethylpiperidine ,  4-Mercaptophenol ,  2,2,6,6-Tetramethylpiperidine Catalysts: 2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: 1,2-Dichloroethane ;  12 h, rt
Reference
Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery
Sap, Jeroen B. I.; et al, Journal of the American Chemical Society, 2020, 142(20), 9181-9187

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 °C
Reference
Copper-mediated difluoromethylation of (hetero)aryl iodides and β-styryl Halides with tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, Angewandte Chemie, 2012, 51(48), 12090-12094

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 - 120 °C
Reference
Tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  1 - 2 h, 25 °C
1.2 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  2 h, 200 °C
Reference
A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides
Fujikawa, Kenichi; et al, Organic Letters, 2011, 13(20), 5560-5563

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Cuprous iodide Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  rt; 24 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent
Serizawa, Hiroki; et al, Organic Letters, 2016, 18(15), 3686-3689

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Toluene ;  20 h, 90 °C
Reference
Synthesis, Reactivity, and Catalytic Applications of Isolable (NHC)Cu(CHF2) Complexes
Bour, James R.; et al, Organometallics, 2017, 36(7), 1220-1223

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  5 min, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane
Motohashi, Hirotaka; et al, Organic Letters, 2018, 20(17), 5340-5343

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Diethylzinc Solvents: Hexane ;  -40 °C; -40 °C; 1 h, 0 °C
1.2 0 °C; 30 min, 0 °C
2.1 Catalysts: Cuprous iodide Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  rt; 24 h, 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent
Serizawa, Hiroki; et al, Organic Letters, 2016, 18(15), 3686-3689

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  rt; 15 h, 60 °C
1.2 Reagents: Water
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  1 - 2 h, 25 °C
2.2 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  2 h, 200 °C
Reference
A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides
Fujikawa, Kenichi; et al, Organic Letters, 2011, 13(20), 5560-5563

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran
2.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  5 min, rt; rt → 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
Reference
Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane
Motohashi, Hirotaka; et al, Organic Letters, 2018, 20(17), 5340-5343

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  10 s, rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ;  1 h, rt
2.1 Solvents: Toluene ;  20 h, 90 °C
Reference
Synthesis, Reactivity, and Catalytic Applications of Isolable (NHC)Cu(CHF2) Complexes
Bour, James R.; et al, Organometallics, 2017, 36(7), 1220-1223

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Calcium iodide Solvents: N-Methyl-2-pyrrolidone ;  45 °C; 1 h, 45 °C; 45 °C → rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  45 min, rt
2.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 °C
Reference
Copper-mediated difluoromethylation of (hetero)aryl iodides and β-styryl Halides with tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, Angewandte Chemie, 2012, 51(48), 12090-12094

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Calcium iodide Solvents: N-Methyl-2-pyrrolidone ;  45 °C
2.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 - 120 °C
Reference
Tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Cuprous iodide Solvents: Dimethylformamide ,  Water ;  0.5 h, 90 °C; 90 °C → 150 °C
2.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  5 min, rt; rt → 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
Reference
Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane
Motohashi, Hirotaka; et al, Organic Letters, 2018, 20(17), 5340-5343

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Dimethylformamide ;  0 °C; 90 min, rt
1.2 Reagents: Water
2.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  rt; 15 h, 60 °C
2.2 Reagents: Water
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  1 - 2 h, 25 °C
3.2 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  2 h, 200 °C
Reference
A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides
Fujikawa, Kenichi; et al, Organic Letters, 2011, 13(20), 5560-5563

2-(difluoromethyl)benzonitrile Raw materials

2-(difluoromethyl)benzonitrile Preparation Products

2-(difluoromethyl)benzonitrile Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:799814-30-5)2-(difluoromethyl)benzonitrile
A864772
Purity:99%/99%
Quantity:10g/25g
Price($):183.0/365.0